molecular formula C10H13IN2O B1389768 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine CAS No. 1228666-06-5

3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Cat. No.: B1389768
CAS No.: 1228666-06-5
M. Wt: 304.13 g/mol
InChI Key: VVYWZZZAYVLBCW-UHFFFAOYSA-N
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Description

3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine is a high-purity chemical building block designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This multifunctional heteroaromatic compound integrates a reactive iodine atom, an electron-donating methoxy group, and a pyrrolidine moiety, making it a versatile intermediate for constructing complex molecular architectures. Its primary research value lies in its application in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations, where the iodine atom serves as an excellent leaving group for introducing pyridine scaffolds into larger systems. The pyrrolidin-1-yl substituent at the 6-position enhances the electron density of the pyridine ring and can serve as a key pharmacophore, suggesting potential in the development of bioactive molecules targeting the central nervous system or as ligands for various receptors and enzymes. Researchers utilize this compound as a core precursor in the synthesis of potential pharmaceutical candidates, including kinase inhibitors and other small-molecule therapeutics. Furthermore, its structure is of significant interest in materials science for the creation of nitrogen-containing heterocycles with tailored electronic properties. This product is intended for use by qualified laboratory professionals only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

3-iodo-2-methoxy-6-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O/c1-14-10-8(11)4-5-9(12-10)13-6-2-3-7-13/h4-5H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYWZZZAYVLBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)N2CCCC2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673605
Record name 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-06-5
Record name 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine can be synthesized through several methods. One common approach involves the reaction of iodine with 2-methoxy-6-(pyrrolidin-1-yl)pyridine . The reaction conditions typically include the use of a solvent such as acetonitrile and a base like potassium carbonate to facilitate the iodination process. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and safety considerations. Optimization of reaction conditions, including temperature, pressure, and reagent concentrations, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and mild heating.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.

    Reduction Reactions: Products include piperidine derivatives and other reduced forms of the pyridine ring.

Scientific Research Applications

3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the iodine atom and the pyrrolidinyl group can influence its binding affinity and selectivity towards different targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Price (1 g) Source
3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine C₁₀H₁₃IN₂O 304.13 I (3), OCH₃ (2), pyrrolidin-1-yl (6) $400
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine C₉H₁₁BrFN₂ 259.10 Br (3), F (2), pyrrolidin-1-yl (6) $400
3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine C₁₃H₁₈N₂O 218.30 Allyl (3), OCH₃ (2), pyrrolidin-1-yl (6) $400
3-Iodo-2-methoxy-5-methylpyridine C₇H₈INO 265.06 I (3), OCH₃ (2), CH₃ (5) N/A

Research and Application Insights

  • Reactivity : The iodine atom in this compound makes it a candidate for Suzuki-Miyaura couplings, whereas bromo or allyl analogs may require harsher conditions or different catalysts .
  • Solubility: The pyrrolidin-1-yl group enhances solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to non-pyrrolidin analogs like 3-Iodo-4-methoxypyridine .

Biological Activity

3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C11_{11}H14_{14}N2_2O
  • Molecular Weight : 218.24 g/mol
  • Functional Groups : Iodo, methoxy, pyrrolidine, and pyridine.

This structural complexity contributes to its diverse biological activities.

Research indicates that this compound interacts with various biological targets, potentially serving as an enzyme inhibitor or receptor modulator. Its ability to modulate biological pathways suggests applications in drug development, particularly in treating neurodegenerative diseases and cancer.

Antimicrobial Activity

Studies have shown that compounds containing pyridine and pyrrolidine moieties exhibit significant antimicrobial properties. For instance:

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.0195 mg/mL
This compoundEscherichia coli0.0048 mg/mL

These results indicate a promising antibacterial effect against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be further explored for its potential as an antimicrobial agent .

Enzyme Inhibition Studies

Recent studies have focused on the inhibition of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in sphingolipid metabolism. The compound has been evaluated for its efficacy in inhibiting nSMase2:

  • Inhibition Rate : The compound demonstrated significant inhibition rates comparable to established inhibitors.
  • Pharmacokinetics : Favorable pharmacokinetic properties were observed, including good oral bioavailability and brain penetration in animal models .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Alzheimer's Disease Model :
    • In a mouse model of Alzheimer’s disease, the compound was administered at a dose of 10 mg/kg.
    • The results indicated a reduction in exosome release from the brain, suggesting a neuroprotective effect .
  • Cancer Research :
    • Preliminary findings suggest that the compound may inhibit certain kinases involved in cancer progression.
    • Ongoing studies aim to elucidate specific pathways influenced by this compound for potential cancer therapies .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine, and what methodological challenges arise during its preparation?

  • Answer : The synthesis typically involves sequential functionalization of a pyridine core. A common approach includes introducing the pyrrolidin-1-yl group via nucleophilic substitution, followed by methoxy group installation and regioselective iodination. Challenges include ensuring regiochemical control during iodination (to avoid competing halogenation at other positions) and maintaining stability of the pyrrolidine moiety under reaction conditions. Protecting groups like tert-butyldimethylsilyl (TBS) may be used for intermediates, as seen in analogous pyridine derivatives . Purification often requires column chromatography due to polar byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

  • ¹H NMR identifies methoxy (-OCH₃) protons at ~3.8–4.0 ppm and pyrrolidine protons as multiplet signals between 1.5–3.5 ppm.
  • ¹³C NMR confirms iodine’s electron-withdrawing effect on the pyridine ring (downfield shifts for adjacent carbons).
  • Mass Spectrometry (HRMS) verifies molecular weight (304.13 g/mol) and isotopic patterns from iodine .
  • Infrared (IR) detects C-I stretches (~500–600 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹).

Q. What are the stability and storage recommendations for this compound?

  • Answer : The compound is light- and moisture-sensitive due to the iodo substituent. Store in amber vials under inert gas (e.g., argon) at –20°C. Long-term degradation studies for similar iodopyridines suggest monitoring via HPLC for iodobenzene byproducts, which indicate dehalogenation .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the pyrrolidin-1-yl group in sterically hindered pyridine systems?

  • Answer : Steric hindrance from the methoxy and iodo groups complicates nucleophilic substitution. Strategies include:

  • Using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Elevating temperatures (80–100°C) to overcome activation barriers.
  • Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics. Comparative studies on analogous compounds (e.g., 2-fluoro-6-pyrrolidinylpyridines) show yield improvements from 45% to 72% with these adjustments .

Q. How should researchers resolve contradictions in pharmacological activity data for this compound?

  • Answer : Discrepancies in IC₅₀ values or binding affinities may arise from assay conditions (e.g., solvent polarity affecting solubility) or impurity profiles. For example:

  • Solubility : Use co-solvents like DMSO (≤1% v/v) to ensure uniformity.
  • Purity : Validate via HPLC (≥95% purity) to exclude regioisomers (e.g., 4-iodo derivatives).
  • Control experiments : Compare with structurally simplified analogs (e.g., non-iodinated versions) to isolate iodine’s electronic effects .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

  • Answer : Density Functional Theory (DFT) calculations can model transition states for Suzuki-Miyaura or Ullmann couplings. Key parameters include:

  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Activation energy barriers for C-I bond cleavage, which are higher than chloro/bromo analogs (~30–40 kcal/mol).
  • Solvent effects : Simulate tetrahydrofuran (THF) or toluene environments to guide catalyst selection (e.g., Pd(PPh₃)₄ vs. CuI) .

Q. How can derivatives of this compound be rationally designed for kinase inhibition studies?

  • Answer : Structural modifications should target hinge-region binding in kinases:

  • Iodo replacement : Substitute iodine with alkynyl or boronate groups for click chemistry or PROTAC applications.
  • Pyrrolidine optimization : Introduce sp³-hybridized substituents (e.g., hydroxyl or fluorinated groups) to modulate solubility and selectivity.
  • Methoxy group : Replace with larger alkoxy chains (e.g., isopropoxy) to enhance hydrophobic interactions. Precedent exists in pyridine-based kinase inhibitors (e.g., crizotinib analogs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine

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